4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride
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Overview
Description
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines. These products have diverse applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. For example, its hypoglycemic activity is attributed to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity. Additionally, its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,3,3-trimethyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
- 4-Amino-1lambda6,2-thiazolidine-1,1,3-trione hydrochloride
- 2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione
Uniqueness
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
2825007-17-6 |
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Molecular Formula |
C4H11ClN2O2S |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-6-2-4(5)3-9(6,7)8;/h4H,2-3,5H2,1H3;1H |
InChI Key |
YUAWVQHQJNCPKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CS1(=O)=O)N.Cl |
Origin of Product |
United States |
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